5-bromo-3-phenyl-1H-indole-2-carbohydrazide
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Overview
Description
5-bromo-3-phenyl-1H-indole-2-carbohydrazide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various therapeutic applications .
Preparation Methods
The synthesis of 5-bromo-3-phenyl-1H-indole-2-carbohydrazide typically involves the condensation of 5-bromoindole-2-carbohydrazide with a suitable aldehyde or ketone. The reaction is usually carried out in ethanol or another solvent, with the elimination of a water molecule . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-bromo-3-phenyl-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the bromine atom, to form various substituted derivatives
Scientific Research Applications
5-bromo-3-phenyl-1H-indole-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: It has shown potential in inhibiting cell proliferation in cancer cell lines.
Medicine: Its derivatives are being explored for their anticancer, antiviral, and anti-inflammatory properties.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-3-phenyl-1H-indole-2-carbohydrazide involves the inhibition of specific molecular targets. For instance, one of its derivatives, 5-bromo-N’-(4-(dimethyl amino) benzylidene)-1H-indole-2-carbohydrazide, inhibits VEGFR-2 tyrosine kinase activity, leading to cell cycle arrest at the G2/M phase and induction of the intrinsic apoptosis pathway .
Comparison with Similar Compounds
5-bromo-3-phenyl-1H-indole-2-carbohydrazide can be compared with other indole derivatives such as:
5-fluoro-3-phenyl-1H-indole-2-carbohydrazide: Similar in structure but with a fluorine atom instead of bromine, showing potent antiviral activity.
3-amino-5-bromo-1H-indole-2-carbohydrazide: Another derivative with different substituents, used in various biological applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
70070-24-5 |
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Molecular Formula |
C15H12BrN3O |
Molecular Weight |
330.18 g/mol |
IUPAC Name |
5-bromo-3-phenyl-1H-indole-2-carbohydrazide |
InChI |
InChI=1S/C15H12BrN3O/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)14(18-12)15(20)19-17/h1-8,18H,17H2,(H,19,20) |
InChI Key |
JOMNNJPPADTBDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Br)C(=O)NN |
solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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